tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as Raney Nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .
Scientific Research Applications
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into receptor sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form an amine, which may further interact with biological molecules .
Comparison with Similar Compounds
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
These compounds share similar spirocyclic structures but differ in their functional groups and biological activities. The unique combination of the tert-butyl and nitro groups in tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate provides distinct chemical and biological properties .
Properties
CAS No. |
1260843-22-8 |
---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(21)19-8-6-17(7-9-19)11-18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10,18H,6-9,11H2,1-3H3 |
InChI Key |
RERDURLZYQSUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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